N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties . The unique structure of this compound, which includes a pyridine ring fused with an oxazole ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired oxazolo[5,4-b]pyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 3-fluoropyridin-2-yl)carboximidoyl chloride can yield 3-arylamino derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a building block for more complex molecules . In biology and medicine, it has shown promise as an antibacterial and anticancer agent . Specifically, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome P450 CYP17, thereby affecting the biosynthesis of androgens and estrogen . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other oxazolo[5,4-b]pyridine derivatives. Similar compounds include 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives, which have also shown significant antibacterial activity . the unique substitution pattern and functional groups in this compound may confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H19N3O4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-20-16(21(26)23-18-11-15(27-2)9-10-19(18)28-3)12-17(24-22(20)29-25-13)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,23,26) |
InChI Key |
LCSKKRITCWPIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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